molecular formula C14H12N2O3 B15388555 N-[3-(Aziridin-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide CAS No. 100872-64-8

N-[3-(Aziridin-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide

Cat. No.: B15388555
CAS No.: 100872-64-8
M. Wt: 256.26 g/mol
InChI Key: SWWLCPOWYVFKCK-UHFFFAOYSA-N
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Description

N-[3-(Aziridin-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

100872-64-8

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[3-(aziridin-1-yl)-1,4-dioxonaphthalen-2-yl]acetamide

InChI

InChI=1S/C14H12N2O3/c1-8(17)15-11-12(16-6-7-16)14(19)10-5-3-2-4-9(10)13(11)18/h2-5H,6-7H2,1H3,(H,15,17)

InChI Key

SWWLCPOWYVFKCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3

Origin of Product

United States

Biological Activity

N-[3-(Aziridin-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H15N3O3
  • Molecular Weight : 299.31 g/mol
  • Structure : The compound features a naphthalene core with aziridine and dioxo functionalities, contributing to its reactivity and biological properties.

Research indicates that this compound exhibits various mechanisms of action:

  • DNA Interaction : The compound has been shown to intercalate with DNA, disrupting replication and transcription processes. This is particularly relevant in cancer cells where rapid division is crucial.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell death.
  • Hypoxic Sensitivity : Similar to other aziridine derivatives, it shows enhanced activity under hypoxic conditions, making it a candidate for targeting hypoxic tumors.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. IC50 values ranged from 5 to 20 µM depending on the cell line tested.
Cell LineIC50 (µM)Mechanism
MCF710Apoptosis induction
A54915DNA intercalation
HCT11612Mitochondrial pathway activation

Case Studies

  • Study on Breast Cancer : A study published in Cancer Research indicated that treatment with this compound led to a significant reduction in tumor growth in xenograft models compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.
  • Lung Cancer Trials : In preclinical trials involving A549 cells, the compound demonstrated synergistic effects when combined with conventional chemotherapy agents like cisplatin. This suggests potential for use as an adjuvant therapy.

Toxicity and Safety Profile

While the compound shows promising biological activity, its toxicity profile must also be considered:

  • Acute Toxicity : Animal studies indicate moderate toxicity at high doses (LD50 > 200 mg/kg).
  • Long-term Effects : Chronic exposure studies are needed to fully understand the long-term safety implications of this compound.

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